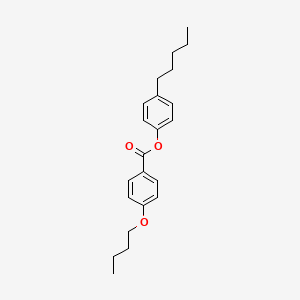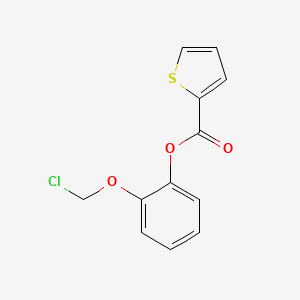
Triphenyltelluronium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyltelluronium chloride is an organotellurium compound with the chemical formula ( \text{Ph}_3\text{TeCl} ), where “Ph” represents a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenyltelluronium chloride can be synthesized through the reaction of triphenyltellurium bromide with a chloride source. One common method involves the addition of phenyl lithium (PhLi) to tellurium tetrachloride (TeCl4) in an inert atmosphere, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of high-purity reagents and controlled environments to ensure the quality and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyltelluronium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state tellurium compounds.
Reduction: It can be reduced to lower oxidation state tellurium species.
Substitution: It participates in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like potassium iodide (KI) for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tellurium dioxide (TeO2), while reduction can produce elemental tellurium (Te). Substitution reactions can result in the formation of various telluronium salts with different anions .
Aplicaciones Científicas De Investigación
Triphenyltelluronium chloride has several scientific research applications:
Mecanismo De Acción
The mechanism by which triphenyltelluronium chloride exerts its effects involves its ability to form strong chalcogen bonds with electron-rich atoms. This property allows it to interact with various molecular targets, including imines and aldehydes, facilitating catalytic processes and other chemical transformations . The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltelluronium bromide: Similar in structure but with a bromide ion instead of chloride.
Triphenyltelluronium iodide: Another similar compound with an iodide ion.
Triphenylphosphonium chloride: A related compound with phosphorus instead of tellurium.
Uniqueness
Triphenyltelluronium chloride is unique due to its strong chalcogen bonding capabilities, which are more pronounced than those of its lighter chalcogen counterparts like sulfur and selenium. This makes it particularly effective in catalysis and other applications where strong non-covalent interactions are beneficial .
Propiedades
Número CAS |
31426-14-9 |
|---|---|
Fórmula molecular |
C18H15ClTe |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
[chloro(diphenyl)-λ4-tellanyl]benzene |
InChI |
InChI=1S/C18H15ClTe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
AYLBDHDLFDDIBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Te](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


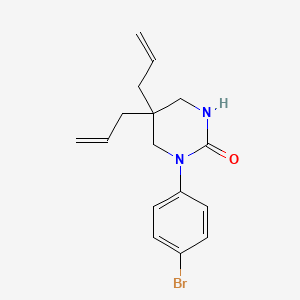
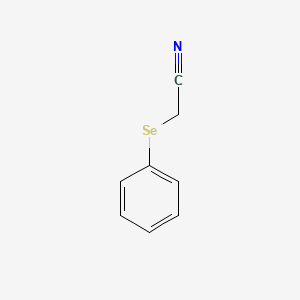
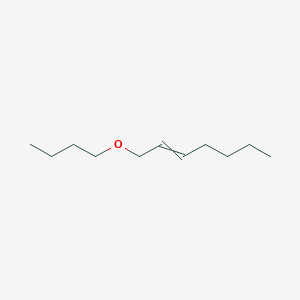
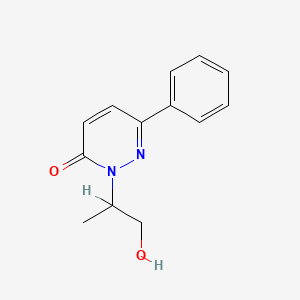

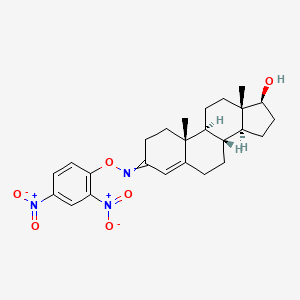

![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)
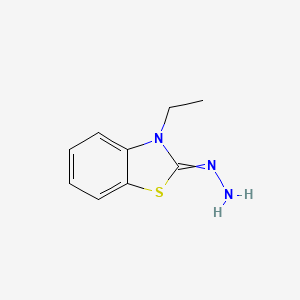

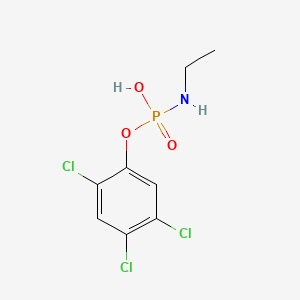
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
